Field: Organic Chemistry
Summary: 6-Methyl-3,5-dinitropyridin-2-amine is used in the dearomative (3+2) cycloaddition of 2-substituted 3,5-dinitropyridines and N-methyl azomethine ylide.
Methods: The 1,3-dipolar cycloaddition of various 2-substituted 3,5-dinitropyridines and unstabilized N-methyl azomethine ylide has been studied.
Field: Biochemistry
Results: The probe shows a satisfactory response time of 30 minutes with low detection limits (Cys0.32 μM; Hcy0.88 μM; GSH0.46 μM).
Field: Biomedical Science
6-Methyl-3,5-dinitropyridin-2-amine is an organic compound classified as a nitroaromatic compound. It features a pyridine ring with two nitro groups at the 3 and 5 positions and an amino group at the 2 position, along with a methyl group at the 6 position. This structure contributes to its unique chemical properties and potential applications in various fields, including pharmaceuticals and materials science.
There is no scientific literature available on the mechanism of action of 6-Methyl-3,5-dinitropyridin-2-amine.
Synthesis of 6-Methyl-3,5-dinitropyridin-2-amine can be achieved through several methods:
6-Methyl-3,5-dinitropyridin-2-amine has potential applications in:
Interaction studies involving 6-Methyl-3,5-dinitropyridin-2-amine focus on its reactivity with various nucleophiles and electrophiles. These studies help elucidate its potential pathways in biological systems and its environmental impact. Kinetic studies are also crucial to understanding how this compound behaves under different conditions, which can inform safety assessments and regulatory decisions .
Several compounds share structural similarities with 6-Methyl-3,5-dinitropyridin-2-amine. Here are some notable examples:
Compound Name | CAS Number | Similarity | Unique Features |
---|---|---|---|
6-Chloro-3,5-dinitropyridin-2-amine | 27048-04-0 | 0.92 | Chlorine substituent enhances electrophilicity |
6-Chloro-N-methyl-3-nitropyridin-2-amine | 33742-70-0 | 0.87 | Methyl group alters solubility and reactivity |
N-Methyl-3-nitropyridin-2-amine | 4093-88-3 | 0.87 | Lacks additional nitro groups affecting activity |
6-Chloro-4-methyl-3-nitropyridin-2-amine | 863878-22-2 | 0.83 | Different substitution pattern affects properties |
5-Bromo-6-chloro-3-nitropyridin-2-amine | 1335057-22-1 | 0.79 | Bromine introduces different electronic effects |
The uniqueness of 6-Methyl-3,5-dinitropyridin-2-amine lies in its specific arrangement of functional groups that influence its reactivity and potential applications compared to these similar compounds.
Irritant